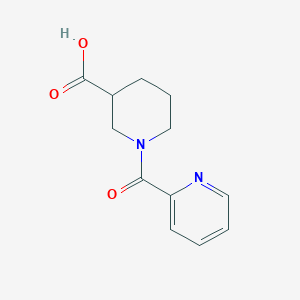

1-(Pyridine-2-carbonyl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(pyridine-2-carbonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11(10-5-1-2-6-13-10)14-7-3-4-9(8-14)12(16)17/h1-2,5-6,9H,3-4,7-8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSSUXMJWSBYLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926246-86-8 | |

| Record name | 1-(pyridine-2-carbonyl)piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridine-2-carbonyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with pyridine-2-carbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridine-2-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the pyridine or piperidine rings.

Scientific Research Applications

1-(Pyridine-2-carbonyl)piperidine-3-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(Pyridine-2-carbonyl)piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The specific molecular targets and pathways involved depend on the structure and functional groups of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 1-(pyridine-2-carbonyl)piperidine-3-carboxylic acid and related compounds:

Structural and Electronic Differences

- Aromatic vs. Non-Aromatic Substituents: The pyridine-2-carbonyl group in the target compound provides a planar aromatic system for π-π interactions, contrasting with non-aromatic substituents like tetrahydropyran () or furan (). Pyrimidine () introduces additional nitrogen atoms, enhancing polarity and hydrogen-bonding capacity .

- Acid/Base Properties: The carboxylic acid group in all compounds enables ionic interactions.

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility compared to free acids. The furan derivative’s lower molecular weight (223.23) may improve solubility in organic solvents .

- Lipophilicity: Bulky substituents like 4-isopropylbenzyl () or chlorophenylquinoline () increase logP values, favoring blood-brain barrier penetration .

Biological Activity

1-(Pyridine-2-carbonyl)piperidine-3-carboxylic acid, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, which is significant in various pharmacological applications, including anticancer and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- CAS Number : 926246-86-8

- Chemical Structure : The compound consists of a piperidine ring substituted with a pyridine-2-carbonyl and a carboxylic acid group, contributing to its unique biological properties.

The biological activity of 1-(Pyridine-2-carbonyl)piperidine-3-carboxylic acid is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis .

- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that regulate cell proliferation and apoptosis. For instance, it has been noted for its potential activity against muscarinic acetylcholine receptors, which are implicated in various neurological conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(Pyridine-2-carbonyl)piperidine-3-carboxylic acid:

- Cytotoxicity : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer) cells. The IC values ranged from 10 to 50 μM, indicating significant potency .

| Cell Line | IC (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 25 | Inhibition of proliferation |

| PANC-1 | 30 | Induction of apoptosis |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

- Cholinesterase Inhibition : It has shown promise as an inhibitor of acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment. This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive function .

Case Studies

Several studies have explored the biological activity of 1-(Pyridine-2-carbonyl)piperidine-3-carboxylic acid:

- Study on Cancer Cell Lines : A study published in MDPI evaluated the effects of piperidine derivatives on cancer cell lines. The results indicated that the introduction of the pyridine moiety significantly enhanced the cytotoxicity compared to other derivatives .

- Neuroprotective Studies : Research focusing on cholinesterase inhibitors found that compounds similar to 1-(Pyridine-2-carbonyl)piperidine-3-carboxylic acid exhibited dual inhibition properties against AChE and butyrylcholinesterase (BuChE), suggesting their potential utility in treating neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for 1-(pyridine-2-carbonyl)piperidine-3-carboxylic acid?

The compound is synthesized via a multi-step process involving:

- Coupling reactions : Pyridine-2-carboxylic acid is activated with reagents like EDCl/HOBt and coupled with piperidine-3-carboxylic acid under inert conditions (e.g., nitrogen atmosphere) .

- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to protect reactive sites during synthesis, followed by acidic deprotection (e.g., HCl/dioxane) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can the structural integrity of this compound be validated experimentally?

- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to confirm bond lengths/angles and stereochemistry .

- Spectroscopic techniques :

- NMR : and NMR to verify proton environments (e.g., pyridine δ 8.5–9.0 ppm, piperidine δ 1.5–3.0 ppm) .

- FTIR : Carboxylic acid C=O stretch at ~1700 cm, pyridine ring vibrations at ~1600 cm .

Q. What are the solubility and reactivity profiles of this compound?

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) due to the carboxylic acid group; limited solubility in water (pH-dependent) .

- Reactivity :

- The carboxylic acid participates in amidation/esterification reactions.

- Piperidine nitrogen can undergo alkylation or act as a hydrogen bond donor in target interactions .

Q. Which biological targets are associated with this compound?

- Enzyme inhibition : Structural analogs (e.g., brominated pyrimidine-piperidine derivatives) inhibit cyclooxygenase (COX) with IC values of 19.45–42.1 µM .

- Ion channel modulation : Piperidine-carboxylic acid derivatives interact with hERG channels, relevant in cardiac electrophysiology studies .

Q. What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation.

- Disposal : Follow hazardous waste guidelines for halogenated/organic compounds .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning) be resolved during structural analysis?

Q. How to address contradictory data in biological activity studies?

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.

- Structural analogs : Compare IC trends with substituent variations (e.g., bromine vs. methyl groups) to identify SAR patterns .

Q. What strategies optimize synthetic yield and purity?

- Catalyst screening : Test Pd/C or Ni catalysts for coupling steps to reduce side products.

- Solvent optimization : Use DMF/THF mixtures to enhance reaction homogeneity .

Q. How to design structure-activity relationship (SAR) studies for this scaffold?

- Substituent libraries : Synthesize derivatives with varied pyridine (e.g., 5-bromo, 3-cyclopropyl) and piperidine (e.g., N-methyl, 3-fluoro) modifications .

- Computational docking : Use AutoDock Vina to predict binding poses against COX-2 or hERG channels .

Q. What in silico methods predict pharmacokinetic properties?

- ADME modeling : SwissADME predicts logP (~1.5), moderate blood-brain barrier permeability, and CYP450 interactions .

- Toxicity screening : ProTox-II assesses hepatotoxicity risk based on structural alerts (e.g., reactive carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.